

Application Note: 2,2-Dimethyloctane as a Reference Standard in Petrochemical Analysis

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Compound of Interest

Compound Name: 2,2-Dimethyloctane

Cat. No.: B044098

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Abstract

This application note details the use of **2,2-dimethyloctane** as a reference standard in the petrochemical industry for the analysis of hydrocarbon streams, particularly in the context of detailed hydrocarbon analysis (DHA) of spark-ignition engine fuels. Its stable, branched structure and well-defined physicochemical properties make it an excellent candidate for inclusion in complex calibration mixtures or for use as an internal standard in gas chromatographic methods. This document provides comprehensive data on **2,2-dimethyloctane**, a detailed experimental protocol for its use in a gas chromatography-flame ionization detection (GC-FID) system based on ASTM D6729 principles, and a workflow diagram for clarity.

Introduction

The accurate characterization of hydrocarbon composition in petroleum products is critical for quality control, regulatory compliance, and process optimization in the petrochemical industry. Detailed hydrocarbon analysis (DHA), often referred to as PIONA (Paraffins, Iso-paraffins, Olefins, Naphthenes, Aromatics) analysis, provides a comprehensive profile of the individual components within a fuel sample. Gas chromatography (GC) is the primary analytical technique for DHA.[1] The reliable identification and quantification of analytes in complex matrices like gasoline depend on the use of high-purity reference standards.

Branched alkanes, or iso-paraffins, are significant components of gasoline and other fuel blends. **2,2-Dimethyloctane** (C₁₀H₂₂), a structural isomer of decane, serves as a

representative iso-paraffin. Its distinct retention time and response factor in GC analysis allow for the accurate calibration of analytical systems and the identification of similar branched hydrocarbons in unknown samples. This application note provides the necessary data and a standardized protocol for the effective utilization of **2,2-dimethyloctane** as a reference standard.

Physicochemical Properties of 2,2-Dimethyloctane

A thorough understanding of the physical and chemical properties of a reference standard is paramount for its proper application. The key properties of **2,2-dimethyloctane** are summarized in Table 1.

Property	Value	Reference
Chemical Formula	C ₁₀ H ₂₂	[2]
Molecular Weight	142.28 g/mol	[2]
CAS Number	15869-87-1	[2]
Appearance	Liquid	[3]
Boiling Point	157 °C (Predicted)	[2]
Density	0.726 g/cm ³ (Predicted)	[4]
Kovats Retention Index (Standard Non-polar column)	~915 - 920	[1][2]

Table 1: Physicochemical properties of **2,2-dimethyloctane**.

Experimental Protocol: Detailed Hydrocarbon Analysis using GC-FID

This protocol outlines a method for the detailed hydrocarbon analysis of a spark-ignition engine fuel sample using a gas chromatograph equipped with a flame ionization detector (FID), with **2,2-dimethyloctane** used as a component in a calibration or reference mixture. The methodology is based on the principles outlined in ASTM D6729.[5][6][7]

Instrumentation and Materials

- Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector.
- Column: 100 m x 0.25 mm ID, 0.5 μ m film thickness fused silica capillary column with a 100% dimethylpolysiloxane stationary phase (or equivalent).
- Carrier Gas: Helium or Hydrogen, high purity (99.999%).
- Reference Standards:
 - n-Alkane calibration mixture (C₅ - C₁₅).
 - **2,2-Dimethyloctane**, high purity ($\geq 99\%$).
 - Other representative hydrocarbons (paraffins, iso-paraffins, aromatics, naphthenes, olefins) for comprehensive calibration.
- Sample: Spark-ignition engine fuel or other relevant petroleum fraction.
- Solvent: n-Pentane or other suitable volatile solvent for dilution.

Preparation of Standards and Samples

- Calibration Standard: Prepare a multi-component calibration standard containing a known concentration of **2,2-dimethyloctane** and other representative hydrocarbons, including a series of n-alkanes. The concentration of each component should be in the range of 0.1% to 10% by weight.
- Internal Standard (Optional): If using **2,2-dimethyloctane** as an internal standard, add a precise amount to all calibration standards and samples.
- Sample Preparation: Dilute the fuel sample in the chosen solvent to bring the concentration of the major components within the calibration range. A typical dilution is 1:10 (v/v).

Gas Chromatography Conditions

The following GC conditions are recommended. Optimization may be required based on the specific instrument and sample matrix.

Parameter	Value
Injector Temperature	250 °C
Injection Volume	1.0 µL
Split Ratio	100:1
Carrier Gas	Helium
Flow Rate	1.5 mL/min (Constant Flow)
Oven Temperature Program	Initial: 35 °C, hold for 10 min
Ramp 1: 2 °C/min to 100 °C	
Ramp 2: 5 °C/min to 225 °C, hold for 10 min	
Detector Temperature	250 °C
Detector Gases	Hydrogen, Air, and Makeup Gas (as per manufacturer's recommendation)

Table 2: Recommended GC-FID conditions for detailed hydrocarbon analysis.

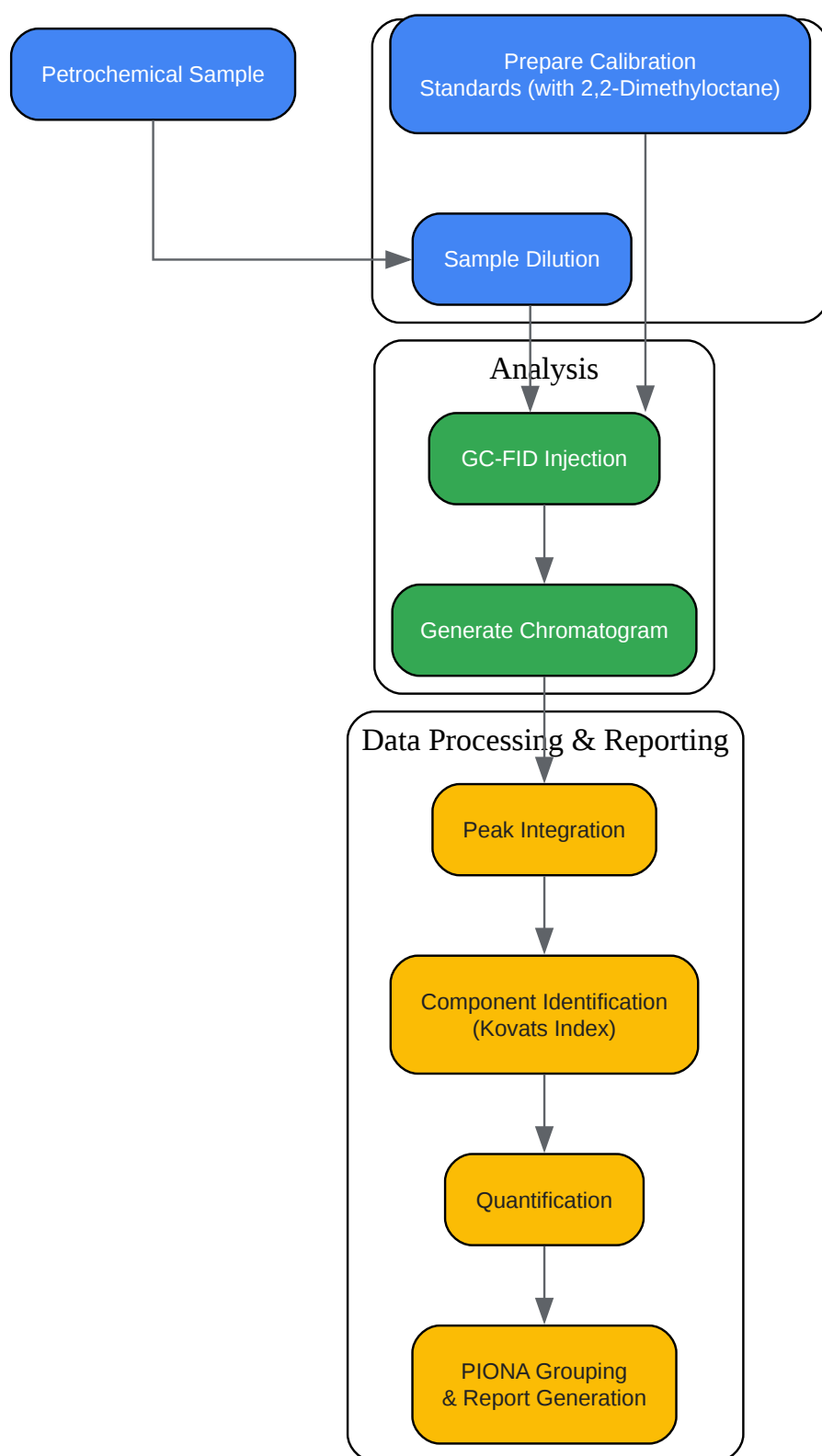
Data Analysis and Interpretation

- Component Identification:
 - Inject the n-alkane mixture to determine their retention times.
 - Calculate the Kovats retention index for each peak in the sample and calibration standard chromatograms. The Kovats retention index is a system-independent value that aids in compound identification.^[8]
 - Identify **2,2-dimethyloctane** and other components by matching their calculated Kovats indices with known values from literature or internal databases.^{[1][2]}
- Quantification:

- Generate a calibration curve for **2,2-dimethyloctane** and other calibrated components by plotting peak area against concentration.
- Quantify the amount of **2,2-dimethyloctane** and other identified hydrocarbons in the fuel sample using the calibration curves.
- Group the identified components into PIONA categories and report their respective weight or volume percentages.

Workflow for Detailed Hydrocarbon Analysis

The following diagram illustrates the logical workflow for performing a detailed hydrocarbon analysis of a petrochemical sample using a reference standard like **2,2-dimethyloctane**.



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Caption: Workflow for Detailed Hydrocarbon Analysis (DHA) using GC-FID.

Safety Precautions

2,2-Dimethyloctane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9][10] Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

2,2-Dimethyloctane is a valuable reference standard for the detailed hydrocarbon analysis of petrochemical samples. Its well-characterized properties and distinct chromatographic behavior make it suitable for inclusion in calibration mixtures for the identification and quantification of branched alkanes in complex matrices like gasoline. The provided protocol, based on established ASTM methods, offers a reliable framework for its use in routine quality control and research applications within the petrochemical industry. The logical workflow diagram further clarifies the analytical process, from sample preparation to final reporting.

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